molecular formula C13H16ClNO2 B7345033 (4-chlorophenyl)-[(2R,5R)-2-(hydroxymethyl)-5-methylpyrrolidin-1-yl]methanone

(4-chlorophenyl)-[(2R,5R)-2-(hydroxymethyl)-5-methylpyrrolidin-1-yl]methanone

Katalognummer B7345033
Molekulargewicht: 253.72 g/mol
InChI-Schlüssel: KZQSPZMMWUMEFS-BXKDBHETSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-chlorophenyl)-[(2R,5R)-2-(hydroxymethyl)-5-methylpyrrolidin-1-yl]methanone, also known as JDTic, is a selective κ-opioid receptor antagonist. It was first synthesized in 2005 by a team of researchers at the University of Michigan. JDTic has been studied extensively for its potential therapeutic applications in drug addiction, depression, and anxiety.

Wirkmechanismus

(4-chlorophenyl)-[(2R,5R)-2-(hydroxymethyl)-5-methylpyrrolidin-1-yl]methanone selectively blocks the κ-opioid receptor, which is involved in the regulation of stress, anxiety, and drug-seeking behavior. By blocking this receptor, this compound may reduce the rewarding effects of drugs of abuse and reduce drug-seeking behavior.
Biochemical and Physiological Effects:
This compound has been shown to reduce drug-seeking behavior in animal models of addiction. It has also been shown to reduce anxiety-like behavior in animal models of anxiety. This compound has been shown to have no effect on locomotor activity or body temperature, suggesting that it does not have any major side effects.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of (4-chlorophenyl)-[(2R,5R)-2-(hydroxymethyl)-5-methylpyrrolidin-1-yl]methanone is its selectivity for the κ-opioid receptor, which allows for more specific targeting of this receptor in experiments. One limitation of this compound is its relatively low potency, which may require higher doses to achieve the desired effects.

Zukünftige Richtungen

1. Further studies are needed to determine the potential therapeutic applications of (4-chlorophenyl)-[(2R,5R)-2-(hydroxymethyl)-5-methylpyrrolidin-1-yl]methanone in drug addiction, depression, and anxiety.
2. Studies are needed to determine the optimal dosing and administration of this compound in animal models and humans.
3. Studies are needed to determine the long-term effects of this compound on behavior and physiology.
4. Further studies are needed to understand the mechanism of action of this compound at the molecular level.
5. Studies are needed to determine the potential interactions of this compound with other drugs and medications.
Conclusion:
In conclusion, this compound is a selective κ-opioid receptor antagonist that has been extensively studied for its potential therapeutic applications in drug addiction, depression, and anxiety. It has been shown to reduce drug-seeking behavior and anxiety-like behavior in animal models, suggesting that it may be a useful tool in the treatment of these disorders. Further studies are needed to determine the optimal dosing and administration of this compound in animal models and humans, as well as its long-term effects on behavior and physiology.

Synthesemethoden

The synthesis of (4-chlorophenyl)-[(2R,5R)-2-(hydroxymethyl)-5-methylpyrrolidin-1-yl]methanone involves the reaction of (4-chlorophenyl)acetic acid with (2R,5R)-2-(hydroxymethyl)-5-methylpyrrolidine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with thionyl chloride to form the corresponding acid chloride, which is then reacted with the amine to form the final product.

Wissenschaftliche Forschungsanwendungen

(4-chlorophenyl)-[(2R,5R)-2-(hydroxymethyl)-5-methylpyrrolidin-1-yl]methanone has been extensively studied for its potential therapeutic applications in drug addiction, depression, and anxiety. It has been shown to selectively block the κ-opioid receptor, which is involved in the regulation of stress, anxiety, and drug-seeking behavior. This compound has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may be a useful tool in the treatment of drug addiction.

Eigenschaften

IUPAC Name

(4-chlorophenyl)-[(2R,5R)-2-(hydroxymethyl)-5-methylpyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO2/c1-9-2-7-12(8-16)15(9)13(17)10-3-5-11(14)6-4-10/h3-6,9,12,16H,2,7-8H2,1H3/t9-,12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZQSPZMMWUMEFS-BXKDBHETSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(N1C(=O)C2=CC=C(C=C2)Cl)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@H](N1C(=O)C2=CC=C(C=C2)Cl)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.